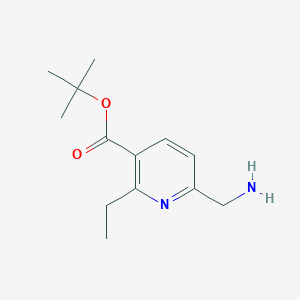

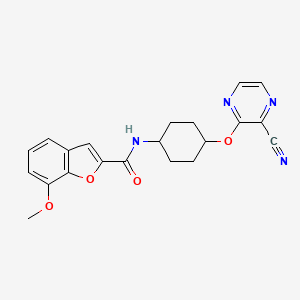

![molecular formula C18H15N3O6S2 B2379709 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021098-31-6](/img/structure/B2379709.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide” is a chemical compound with potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The yield of the synthesis process is reported to be around 64% . The synthesis process involves the use of IR (KBr) and NMR techniques for characterization .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of the compound was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis

The compound has been subjected to various chemical reactions during its synthesis . The reaction mixture was stirred for 2 hours at room temperature, then filtrated and the filtrate was concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis

The compound is a semisolid with a yield of 64% . It has been characterized using IR (KBr) and NMR techniques . The HOMO–LUMO energy gap established the charge transition contained by the compound .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research has shown that derivatives of sulfonamide-containing heterocyclic compounds exhibit significant sensitivity against both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. For instance, compounds synthesized from 1,3,4-thiadiazole have demonstrated high antimicrobial activity, indicating potential for further studies in antimicrobial applications (Sych et al., 2019).

Anticancer Properties

Sulfonamide derivatives have been evaluated for their anticancer properties. Compounds such as pyrazole-sulfonamide derivatives were found to have cell-selective effects against tumor cells, showing promise as broad-spectrum antitumor agents. Some of these compounds exhibited activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, suggesting their potential in cancer treatment (Mert et al., 2014).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S2/c1-25-12-3-5-13(6-4-12)29(23,24)21-18-20-14(9-28-18)17(22)19-11-2-7-15-16(8-11)27-10-26-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVRNEJVAUEGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)

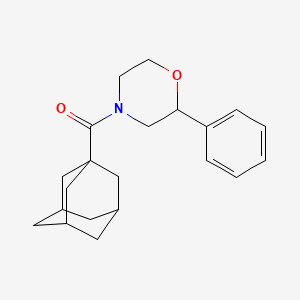

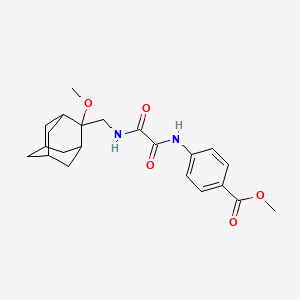

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)

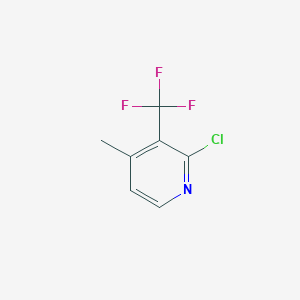

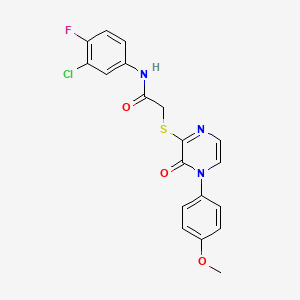

![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)

![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)

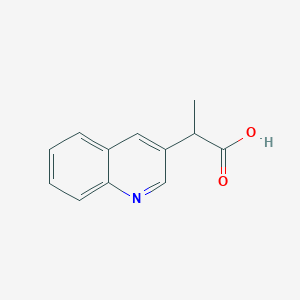

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)